molecular formula C20H17F3N4O6 B2686152 [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 478046-70-7

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-[3-(trifluoromethyl)phenyl]carbamate

Cat. No.: B2686152
CAS No.: 478046-70-7
M. Wt: 466.373
InChI Key: QHFFRDLAQMDRJD-KOEQRZSOSA-N
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Description

Historical Evolution of Carbamate Chemistry

Carbamates, organic compounds derived from carbamic acid (NH~2~COOH), have played a pivotal role in chemical research since their discovery in the 19th century. The first documented carbamate, ammonium carbamate, was synthesized in 1833 by reacting ammonia with carbon dioxide. Early applications focused on their use as intermediates in urea production and textile dyeing processes. The 20th century marked a turning point with the development of polyurethanes, which rely on carbamate (-NH-C(=O)-O-) linkages for their polymer backbone.

A landmark advancement occurred in 1864 with the isolation of physostigmine, a naturally occurring methylcarbamate alkaloid from Physostigma venenosum (Calabar beans), which became the first carbamate used medicinally for glaucoma treatment. The mid-20th century saw synthetic carbamates like neostigmine gain prominence as acetylcholinesterase inhibitors, solidifying their role in pharmacology. Modern innovations include metal-catalyzed carbamate syntheses, such as cobalt- and zinc-mediated reactions, which enable greener production methods.

Significance of Dinitrophenyl-Cyclohexylidene-Amino Derivatives in Research

Dinitrophenyl (DNP) derivatives are characterized by their electron-withdrawing nitro groups, which confer unique reactivity in electrophilic substitution and redox reactions. The cyclohexylidene-amino moiety introduces steric hindrance and conformational rigidity, making these derivatives valuable in coordination chemistry and materials science. For instance, DNP-hydrazine Schiff bases exhibit selective ion-sensing capabilities, as demonstrated in recent studies detecting Ca^2+^ and Mg^2+^ ions at micromolar concentrations.

The [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino group in the target compound enhances stability through intramolecular hydrogen bonding and π-π stacking interactions. This structural feature has been leveraged in antimicrobial agents, where analogous complexes show IC~50~ values below 300 μg/mL against Candida albicans.

Position of Trifluoromethylphenyl Carbamates in Modern Organic Chemistry

Trifluoromethylphenyl groups (-C~6~H~4~CF~3~) are prized for their lipophilicity and metabolic stability, traits critical in drug design. Incorporating this moiety into carbamates mitigates rapid enzymatic hydrolysis, a common limitation of traditional carbamate therapeutics. The 3-(trifluoromethyl)phenyl substituent in the target compound further enhances electron-deficient aromatic character, facilitating nucleophilic aromatic substitutions.

Recent advances highlight trifluoromethylphenyl carbamates in agrochemicals, where their resistance to photodegradation improves field longevity. For example, derivatives bearing this group exhibit 40% higher residual activity against Staphylococcus aureus compared to non-fluorinated analogs.

Research Rationale and Scientific Importance

The fusion of a dinitrophenyl-cyclohexylidene-amino scaffold with a trifluoromethylphenyl carbamate creates a multifunctional compound with untapped potential. Key research drivers include:

  • Synergistic Reactivity : The electron-deficient DNP group activates the carbamate carbonyl toward nucleophilic attack, while the trifluoromethylphenyl group stabilizes transition states via inductive effects.
  • Structural Versatility : X-ray crystallography of related compounds reveals planar geometries conducive to π-orbital overlap, enabling applications in conductive polymers.
  • Biological Relevance : Preliminary studies on structurally similar Ni^2+^ and Zn^2+^ complexes demonstrate antioxidant activity (IC~50~ = 270–313 μg/mL), suggesting therapeutic utility.

Table 1 summarizes critical structural attributes and their functional implications:

Structural Feature Functional Role
2,4-Dinitrophenyl group Enhances electrophilicity; enables redox-active behavior
Cyclohexylidene-amino moiety Confers conformational rigidity; improves thermal stability
Trifluoromethylphenyl carbamate Increases lipophilicity; resists enzymatic hydrolysis

This compound’s unique architecture positions it as a candidate for advanced materials and bioactive agents, warranting further mechanistic and applicative studies.

Properties

IUPAC Name

[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] N-[3-(trifluoromethyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O6/c21-20(22,23)12-4-3-5-13(10-12)24-19(28)33-25-17-7-2-1-6-15(17)16-9-8-14(26(29)30)11-18(16)27(31)32/h3-5,8-11,15H,1-2,6-7H2,(H,24,28)/b25-17+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFFRDLAQMDRJD-KOEQRZSOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NOC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C(=N\OC(=O)NC2=CC=CC(=C2)C(F)(F)F)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-[3-(trifluoromethyl)phenyl]carbamate typically involves multiple steps, starting with the preparation of the cyclohexylidene intermediate. This intermediate is then reacted with 2,4-dinitrophenylhydrazine under acidic conditions to form the corresponding hydrazone. The final step involves the reaction of the hydrazone with N-[3-(trifluoromethyl)phenyl]carbamate in the presence of a suitable catalyst to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of advanced purification techniques, such as chromatography, may be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-[3-(trifluoromethyl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines or alcohols.

Scientific Research Applications

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-[3-(trifluoromethyl)phenyl]carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-[3-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved in its mechanism of action can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural motifs with several classes of bioactive molecules:

Compound Name / ID Key Structural Features Functional Differences Potential Applications Reference
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-methoxybenzoate (CAS 383147-92-0) Cyclohexylideneamino + 2,4-dinitrophenyl + 4-methoxybenzoate ester Ester (benzoate) vs. carbamate; methoxy vs. trifluoromethyl substitution Unspecified (research use)
Cyantraniliprole (M.28 class) Anthranilic diamide + trifluoromethylpyrazole Amide linkage vs. carbamate; pyrazole vs. cyclohexylideneamino scaffold Insecticide (ryanodine modulator)
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) Trifluoromethylphenoxy + pyridinecarboxamide Carboxamide vs. carbamate; pyridine vs. cyclohexane ring Herbicide
Thiazolylmethylthio derivatives (e.g., exclusions) Thiazole/thiophene + benzamide/carbamate Thioether linkages; heterocyclic cores vs. cyclohexylideneamino Anticancer/antiviral

Biological Activity

The compound [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-[3-(trifluoromethyl)phenyl]carbamate is a complex organic molecule with potential biological activities. Its unique structure, characterized by a cyclohexylidene group, a dinitrophenyl moiety, and a trifluoromethyl-substituted phenyl group, positions it as a subject of interest in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C22H23N3O9
  • Molar Mass : 466.373 g/mol
  • CAS Number : 478046-70-7

The presence of electron-withdrawing groups such as trifluoromethyl and dinitrophenyl suggests that the compound may exhibit significant reactivity and biological activity.

Biological Activity Overview

Biological activity encompasses the effects that a compound has on living organisms. For this compound, studies typically focus on:

  • Antimicrobial Activity : The compound has shown potential antimicrobial properties against various pathogens.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit the proliferation of cancer cells.
  • Enzymatic Inhibition : The compound may interact with specific enzymes or receptors, potentially modulating their activity.

The biological activity of this compound can be attributed to its interaction with biological macromolecules such as proteins and nucleic acids. The dinitrophenyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The trifluoromethyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Anticancer Activity

A study investigating the cytotoxic effects of similar compounds on HCT-116 colorectal cancer cells demonstrated promising results. The following table summarizes the IC50 values for various derivatives tested against HCT-116 cells:

CompoundIC50 (µM)
3c1.184 ± 0.06
3e3.403 ± 0.18
Cabozantinib16.350 ± 0.86

Compounds with lower IC50 values indicate higher potency against cancer cells, suggesting that derivatives similar to this compound could exhibit significant anticancer effects .

Antimicrobial Activity

Preliminary tests have indicated that compounds within the same structural class exhibit antimicrobial properties. For instance, derivatives with dinitrophenyl groups have been shown to inhibit the growth of various bacteria and fungi.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally related compounds is essential:

Compound NameStructure FeaturesBiological Activity
Target CompoundDinitrophenyl, TrifluoromethylAntimicrobial, Anticancer Potential
Phenylcarbamate DerivativesCarbamate LinkageHerbicidal/Insecticidal
Amino Acid CarbamatesAmino Acid BackboneNutritional/Biological Activity
Triazole-based CompoundsTriazole RingAntifungal

This comparison highlights how specific substituents contribute to distinct biological activities in various fields such as drug discovery and agricultural chemistry .

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